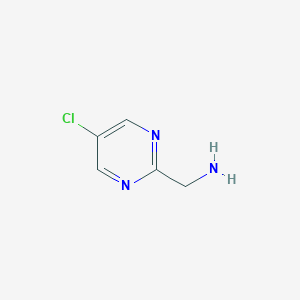

(5-Chloropyrimidin-2-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Chloropyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C₅H₆ClN₃. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyrimidin-2-yl)methanamine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 2-chloropyrimidine with formaldehyde and ammonia under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloropyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, amines, and complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Overview

(5-Chloropyrimidin-2-yl)methanamine is a pyrimidine derivative that has garnered significant interest in various scientific fields, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a chlorine atom on the pyrimidine ring, contributes to its reactivity and biological activity. This article explores its applications, particularly in drug development, biological research, and industrial chemistry.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its applications include:

- Anticancer Agents : It has been studied for its potential to inhibit cancer cell proliferation. For instance, derivatives have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) with IC50 values indicating potent activity against specific kinases involved in tumor growth .

| Compound | Target Kinase | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 18c | Mer | 18.5 | Anticancer |

| 18c | c-Met | 33.6 | Anticancer |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against pathogens such as Mycobacterium tuberculosis. Similar pyrimidine derivatives have been noted for their antitrypanosomal and antiplasmodial activities, making them candidates for treating diseases like Chagas disease and malaria.

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Specific analogs have demonstrated significant inhibition of COX-2 activity, which is critical in managing inflammatory diseases .

Neurological Applications

The structural similarities of this compound to known pharmacophores suggest potential applications in treating neurological disorders. Preliminary studies indicate it may influence receptor activity or enzyme function related to CNS pathways.

Antiproliferative Effects

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of cancer cell lines. For example:

- MDA-MB-231 Cells : Showed greater sensitivity compared to HepG2 cells, indicating selective potency across different cancer types.

Enzyme Inhibition Studies

The compound's ability to inhibit specific kinases such as Mer and c-Met has been evaluated:

- Mechanism : Inhibition of these kinases is critical for controlling tumor growth and metastasis, providing a pathway for therapeutic intervention in cancers .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on pyrimidine derivatives, revealing that modifications can significantly enhance biological activity against specific targets. The presence of electron-withdrawing or electron-donating groups on the pyrimidine ring can alter the compound's efficacy:

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Increased lipophilicity and potential for enhanced membrane penetration |

| Electron-withdrawing Groups | Improved binding affinity to biological targets |

Wirkmechanismus

The mechanism of action of (5-Chloropyrimidin-2-yl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . This inhibition can lead to the suppression of cancer cell growth and the treatment of certain infections .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-Chloropyrimidin-5-yl)methanamine: Similar structure but different positional isomer.

2-Amino-4-chloropyrimidine: Another pyrimidine derivative with similar applications.

Uniqueness

(5-Chloropyrimidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .

Biologische Aktivität

(5-Chloropyrimidin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₅H₈ClN₃, with a molecular weight of 145.57 g/mol. The compound contains a pyrimidine ring substituted with a chlorine atom at the 5-position and a methanamine group at the 2-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate receptor activity or enzyme function, influencing various biochemical pathways. Notably, the compound has shown potential as an inhibitor in several pathways related to cancer and neurological disorders.

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may act as anti-cancer agents, potentially inhibiting tumor growth through various mechanisms.

- Neurological Effects : The compound's structural similarities to known pharmacophores suggest possible applications in treating neurological disorders.

- Anti-inflammatory Activity : It has been noted for its ability to inhibit inflammatory mediators, which could be beneficial in managing conditions characterized by inflammation.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neurological Disorders | Modulation of neurotransmitter systems | |

| Anti-inflammatory | Inhibition of COX-2 and nitric oxide |

Case Studies

- Anticancer Efficacy : A study explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC₅₀ values comparable to established chemotherapeutics.

- Neurological Applications : Research focused on the compound's interaction with neurotransmitter receptors showed promising results in modulating synaptic transmission, suggesting potential benefits in treating neurodegenerative diseases.

- Anti-inflammatory Research : A recent investigation demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

(5-chloropyrimidin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLBMNORHOVEHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.